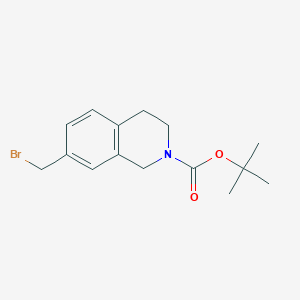![molecular formula C9H15NO B6268889 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 90693-49-5](/img/no-structure.png)
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a complex organic compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research due to their potential in drug discovery . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic architecture . This structure is a challenging scaffold to acquire due to its unique structure .Future Directions
The future directions for research on 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one and similar compounds could involve further exploration of their synthetic potential and biological activities . Their unique structure makes them a challenging scaffold to acquire, which could lead to new synthetic methodologies .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylcyclohexanone", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanol using sodium borohydride as a reducing agent in the presence of acetic acid.", "Step 2: Conversion of 2-methylcyclohexanol to 2-methylcyclohexene using hydrochloric acid as a catalyst.", "Step 3: Conversion of 2-methylcyclohexene to 2-methylcyclohexanone using potassium permanganate as an oxidizing agent.", "Step 4: Conversion of 2-methylcyclohexanone to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one through a reductive amination reaction with methylamine in the presence of sodium borohydride and acetic acid.", "Step 5: Purification of the product through extraction with diethyl ether and drying with sodium sulfate and magnesium sulfate.", "Step 6: Isolation of the final product through distillation using pentane as a solvent." ] } | |
| 90693-49-5 | |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
QWIDXVHOGOXFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(=O)NC1C2)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



